

# comparing the off-target kinase profiles of PD0166285 and AZD1775

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD0166285 |           |
| Cat. No.:            | B1683963  | Get Quote |

A Comparative Analysis of the Off-Target Kinase Profiles of **PD0166285** and AZD1775

This guide provides an objective comparison of the off-target kinase profiles of two well-known Wee1 inhibitors, **PD0166285** and AZD1775. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.

## Introduction

**PD0166285** and AZD1775 (also known as Adavosertib or MK-1775) are small molecule inhibitors targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Inhibition of Wee1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for DNA repair.[3][4][5] While both compounds effectively inhibit Wee1, their kinase selectivity profiles differ significantly, which has implications for their therapeutic application and potential side effects.

**PD0166285** is recognized as a potent but non-selective inhibitor, with activity against a range of other kinases.[3][6] In contrast, AZD1775 was developed as a more selective Wee1 inhibitor, although subsequent studies have revealed potent off-target activities.[7][8][9]

## Off-Target Kinase Profile Comparison



The following table summarizes the known on-target and off-target kinase activities of **PD0166285** and AZD1775, presenting quantitative data where available to illustrate the potency of inhibition.

| Target Kinase  | PD0166285 IC50<br>(nM) | AZD1775 IC50/Ka<br>(nM)                        | References      |
|----------------|------------------------|------------------------------------------------|-----------------|
| Primary Target |                        |                                                |                 |
| Wee1           | 24                     | 5.2 (IC <sub>50</sub> ), 3.2 (K <sub>a</sub> ) | [6][10][11][12] |
| Off-Targets    |                        |                                                |                 |
| Myt1           | 72                     | Not widely reported                            | [10][12]        |
| Chk1           | 3433                   | Not widely reported                            | [10]            |
| c-Src          | Potent Inhibition      | Not widely reported                            | [6]             |
| PDGFR-β        | Broad Inhibition       | Not widely reported                            | [3][6]          |
| FGFR1          | Broad Inhibition       | Not widely reported                            | [3][6]          |
| EGFR           | Broad Inhibition       | Not widely reported                            | [6]             |
| PLK1           | Not widely reported    | 3 (Ka)                                         | [7][11][13]     |
| JAK2/3         | Not widely reported    | Inhibition noted                               | [11]            |
| ABL1           | Not widely reported    | Inhibition noted                               | [11]            |
| YES1           | Not widely reported    | Inhibition noted                               | [11]            |
| MAP3K4         | Not widely reported    | Inhibition noted                               | [11]            |

#### Summary of Profiles:

• **PD0166285** exhibits a broad spectrum of activity, inhibiting several tyrosine kinases in addition to Wee1 and the related kinase Myt1.[3][6] Its significant inhibition of kinases like c-Src, PDGFR-β, and FGFR1 complicates its use as a specific probe for Wee1 function and contributes to a wider range of biological effects.[6]



AZD1775 demonstrates high potency against Wee1.[12] However, it is now understood to be
a potent dual inhibitor of Wee1 and Polo-like kinase 1 (PLK1), with nearly equipotent activity
against both.[7][11][13] This dual activity is significant as PLK1 is also a key regulator of
mitosis, and its inhibition may contribute to the single-agent efficacy of AZD1775.[7]
Additional off-targets like JAK2/3 and ABL1 have been identified, though they are less
characterized.[11]

## **Signaling Pathway and Experimental Workflow**

To understand the context of Wee1 inhibition and the methods used to determine kinase profiles, the following diagrams illustrate the G2/M checkpoint signaling pathway and a general workflow for kinase inhibitor profiling.





Click to download full resolution via product page

Caption: Simplified G2/M checkpoint pathway showing Wee1's role in inhibiting CDK1.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. WEE1 Inhibitor: Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]



- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the off-target kinase profiles of PD0166285 and AZD1775]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683963#comparing-the-off-target-kinase-profiles-of-pd0166285-and-azd1775]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com